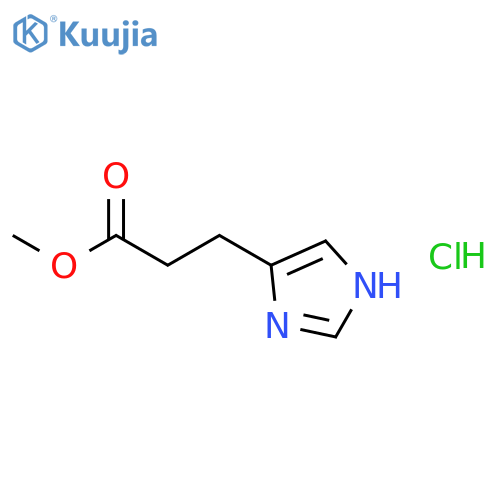

Cas no 31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate)

31434-93-2 structure

商品名:Methyl 3-(Imidazol-4-yl) Propionate

Methyl 3-(Imidazol-4-yl) Propionate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride

- Methyl 3-(Imidazol-4-yl) Propionate

- 1H-Imidazole-5-propanoic acid methyl ester

- Imidazole-4-propanoicacid, methyl ester

- Methyl 3-(1H-imidazol-4-yl)-propanoate hydrochloride

- methyl 3-(1H-imidazol-5-yl)propanoate,hydrochloride

- 3-(1H-Imidazol-4-yl)propionic acid methyl ester

- Methyl 3-(imidazol-4-yl)propanoate

- Methyl 4-imidazolepropionate

- Methyl imidazolepropionate

- 3-(1H-Imidazol-4-yl)-propionic acid methyl ester

- SB36537

- methyl 3-(1H-imidazol-4-yl)propionate

- methyl 3-(1H-imidazol-5-yl)propanoate

- EN300-142082

- CHEMBL1780252

- Methyl 3-(4-Imidazolyl)propanoate

- Imidazole-4-propionic acid, methyl ester

- Methyl 3-(1H-imidazol-4-yl)propanoate #

- CS-0037183

- Methyl imidazole-4-propionate

- 31434-93-2

- methyl 3-(4-imidazolyl)propionate

- SY124012

- FT-0671856

- W12407

- AKOS006238370

- Methyl imidazole-4-propionate;

- MFCD04039607

- Methyl 3-(1H-imidazol-4-yl)propanoate

- J-018428

- SCHEMBL1039137

- Methyl3-(1H-imidazol-4-yl)propanoate

- 3-(Imidazol-4-yl)propanoic acid methyl ester

- DA-29371

-

- MDL: MFCD04039607

- インチ: InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H

- InChIKey: AITCRIQOLWJSQW-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C=C(CCC(OC)=O)N=C1

計算された属性

- せいみつぶんしりょう: 190.05100

- どういたいしつりょう: 154.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- 密度みつど: 1.183

- ゆうかいてん: 95-97 ºC

- ふってん: 328 ºC

- フラッシュポイント: 152 ºC

- PSA: 54.98000

- LogP: 1.31730

Methyl 3-(Imidazol-4-yl) Propionate セキュリティ情報

Methyl 3-(Imidazol-4-yl) Propionate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Methyl 3-(Imidazol-4-yl) Propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-142082-0.25g |

methyl 3-(1H-imidazol-4-yl)propanoate |

31434-93-2 | 0.25g |

$523.0 | 2023-02-15 | ||

| Enamine | EN300-142082-0.5g |

methyl 3-(1H-imidazol-4-yl)propanoate |

31434-93-2 | 0.5g |

$545.0 | 2023-02-15 | ||

| eNovation Chemicals LLC | D959190-1g |

METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE |

31434-93-2 | 95% | 1g |

$450 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211840-500mg |

Methyl 3-(Imidazol-4-yl) Propionate, |

31434-93-2 | 500mg |

¥2858.00 | 2023-09-05 | ||

| TRC | M313185-1g |

Methyl 3-(Imidazol-4-yl) Propionate |

31434-93-2 | 1g |

$351.00 | 2023-05-17 | ||

| TRC | M313185-500mg |

Methyl 3-(Imidazol-4-yl) Propionate |

31434-93-2 | 500mg |

$184.00 | 2023-05-17 | ||

| TRC | M313185-100mg |

Methyl 3-(Imidazol-4-yl) Propionate |

31434-93-2 | 100mg |

$98.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D968286-500mg |

3-(1H-Imidazol-4-yl)-propionic acid methyl ester |

31434-93-2 | 95% | 500mg |

$340 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0131-500mg |

3-(1H-Imidazol-4-yl)-propionic acid methyl ester |

31434-93-2 | 97% | 500mg |

2535.65CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0131-100mg |

3-(1H-Imidazol-4-yl)-propionic acid methyl ester |

31434-93-2 | 97% | 100mg |

1263.58CNY | 2021-05-08 |

Methyl 3-(Imidazol-4-yl) Propionate 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 4964-69-6(5-Chloroquinaldine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31434-93-2)Methyl 3-(Imidazol-4-yl) Propionate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):165.0/443.0